3-Hydroxybutyric acid
Overview
Description
3-Hydroxybutyric acid, also known as beta-hydroxybutyric acid, is an organic compound with the chemical formula CH₃CH(OH)CH₂COOH. It is a beta hydroxy acid and a chiral compound with two enantiomers: D-3-hydroxybutyric acid and L-3-hydroxybutyric acid. This compound is significant in human metabolism, particularly during ketosis, where it serves as an energy source when glucose levels are low .
Mechanism of Action
Target of Action
3-Hydroxybutyric acid (3-HB) is a significant metabolite that occurs in animals, bacteria, and plants . In humans, it is synthesized in the liver from acetyl-CoA . It primarily targets the hydroxyl-carboxylic acid receptor 2 (HCAR 2) in adipocytes, immune system cells, and some epithelial cells . This receptor plays a crucial role in inhibiting lipolysis and possibly exerting antiatherogenic and anti-inflammatory effects .
Mode of Action
3-HB interacts with its targets in several ways. It acts as a regulatory molecule that can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are direct effects of 3-HB itself, while others are indirect effects, regulated by the metabolites into which 3-HB is converted . One of the most important regulatory functions of 3-HB is the inhibition of the activity of histone deacetylases, leading to the epigenetic regulation of many genes .
Biochemical Pathways
In humans, 3-HB is formed as a product of the normal metabolism of fatty acid oxidation and can be used as an energy source in the absence of sufficient blood glucose . In microorganisms, 3-HB can be synthesized through two pathways. One of these involves the direct synthesis of 3-HB by condensation of two acetyl-CoA molecules, which originate from the TCA cycle, to acetoacetyl-CoA by β-ketothiolase followed by reduction to 3-hydroxybutyryl-CoA by acetoacetyl-CoA reductase .
Pharmacokinetics
The pharmacokinetics of 3-HB are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . It is a substrate for monocarboxylate transporters, including both sodium-dependent transporters and proton-dependent transporters, which represent significant determinants of absorption, renal reabsorption, and brain and tissue uptake .
Result of Action
The molecular and cellular effects of 3-HB’s action are diverseIt can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are the direct effects of 3-HB itself, while others are indirect effects, regulated by the metabolites into which 3-HB is converted .
Action Environment
The action of 3-HB can be influenced by various environmental factors. For instance, in the evolutionary process, the ability to synthesize and accumulate PHB played an important role in the development by microorganisms of new ecological niches on Earth with extremely low or high temperatures, high salinity, acidity, or alkalinity of water reservoirs . This is because this reserve biopolymer is a universal energy accumulator, while the ability to metabolize it allows microorganisms to survive in stressful periods of existence .
Biochemical Analysis
Biochemical Properties
3-Hydroxybutyric acid is a very important metabolite that occurs in animals, bacteria, and plants . In animals, it is formed as a product of the normal metabolism of fatty acid oxidation and can therefore be used as an energy source in the absence of sufficient blood glucose . In microorganisms, this compound mainly serves as a substrate for the synthesis of polyhydroxybutyrate, which is a reserve material .
Cellular Effects
This compound is not only an intermediate metabolite, but also an important regulatory molecule that can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are the direct effects of this compound itself, while others are indirect effects, regulated by the metabolites into which this compound is converted .
Molecular Mechanism
One of the most important regulatory functions of this compound is the inhibition of the activity of histone deacetylases and thus the epigenetic regulation of many genes . In adipocytes, cells of the immune system and some epithelial cells, this compound binds to hydroxyl-carboxylic acid receptor 2 (HCAR 2), thereby effectively imposing a negative feedback mechanism inhibiting lipolysis and possibly also exerting antiatherogenic and anti-inflammatory effects broadly .
Temporal Effects in Laboratory Settings
The concentration of this compound in human blood plasma, as with other ketone bodies, increases through ketosis . This elevated this compound level is naturally expected, as this compound is formed from acetoacetate .
Dosage Effects in Animal Models
Studies in a variety of animal models have reported that this compound improved survival after hemorrhagic shock . It remains uncertain whether these findings can be extrapolated to humans and which mechanisms are activated .
Metabolic Pathways
In humans, D-β-hydroxybutyrate can be synthesized in the liver via the metabolism of fatty acids (e.g., butyrate), β-hydroxy β-methylbutyrate, and ketogenic amino acids through a series of reactions that metabolize these compounds into acetoacetate .
Transport and Distribution
The renal reabsorption capacity of this compound is limited by the maximum tubular transport capacity, suggesting that the reabsorption is mediated by specific transporters .
Subcellular Localization
It is known that this compound can replace glucose as the major central nervous system (CNS) fuel for the brain in man, thereby sparing vital carbohydrate and protein stores .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxybutyric acid can be synthesized through various methods. One common synthetic route involves the hydrolysis of poly(this compound) using serine esterase and metal salts like magnesium or zinc. This method yields high-purity this compound with minimal heavy metal residue .
Industrial Production Methods: In industrial settings, this compound is often produced via microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to produce this compound efficiently. The fermentation process involves the conversion of substrates like glucose or fatty acids into this compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxybutyric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to acetoacetate by the enzyme 3-hydroxybutyrate dehydrogenase.
Reduction: It can be reduced to butyrate under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include NAD+ as a cofactor for the dehydrogenase enzyme.
Reduction: Hydrogen gas or metal hydrides can be used as reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Acetoacetate
Reduction: Butyrate
Substitution: Various substituted butyric acids depending on the reagent used.
Scientific Research Applications
3-Hydroxybutyric acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Hydroxybutyric acid (gamma-hydroxybutyric acid)
- 2-Hydroxyisobutyric acid
- 3-Hydroxyisobutyric acid
- Beta-hydroxy beta-methylbutyric acid
Comparison: 3-Hydroxybutyric acid is unique due to its role in human metabolism as a ketone body and its ability to act as both an energy source and a signaling molecule. Unlike 4-hydroxybutyric acid, which is primarily known for its sedative effects, this compound has broader applications in energy metabolism and gene regulation .
Properties
IUPAC Name |
3-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBMMWSBFZVSSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26063-00-3 | |
Record name | Poly(3-hydroxybutyrate) | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=26063-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID60859511 | |
Record name | 3-Hydroxybutyric acid | |
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Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; [Merck Index] Clear, colorless to light yellow viscous liquid; Hygroscopic; [Acros Organics MSDS] | |
Record name | beta-Hydroxybutyric acid | |
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CAS No. |
300-85-6, 26063-00-3, 625-71-8 | |
Record name | 3-Hydroxybutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | beta-Hydroxybutyric acid | |
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Record name | Poly-beta-hydroxybutyrate | |
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Record name | 3-hydroxybutyric acid | |
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Record name | Butanoic acid, 3-hydroxy- | |
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Record name | 3-Hydroxybutyric acid | |
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Record name | 3-hydroxybutyric acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.546 | |
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Record name | (±)-3-hydroxybutyric acid | |
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Record name | 3-HYDROXYBUTYRIC ACID, (±)- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical formula and molecular weight of 3-hydroxybutyric acid?
A1: this compound has the molecular formula C4H8O3 and a molecular weight of 104.10 g/mol. []
Q2: What is the structure of this compound?
A2: this compound, also known as beta-hydroxybutyric acid, is a chiral molecule with two enantiomers: (R)-3-hydroxybutyric acid and (S)-3-hydroxybutyric acid. []
Q3: What spectroscopic techniques are used to characterize this compound?
A3: Researchers utilize various spectroscopic techniques to characterize this compound, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , ]
Q4: How does this compound induce vasodilation?
A4: Studies suggest that this compound promotes vasodilation through the activation of KV7 potassium channels, specifically KCNQ1, KCNQ2, and KCNQ3, in vascular endothelial cells. []
Q5: How does this compound affect renal function?
A5: Research indicates that infusions of this compound can increase glomerular filtration rate (GFR) and renal plasma flow (RPF) in both healthy and insulin-dependent diabetes mellitus (IDDM) individuals. []
Q6: What is the relationship between this compound and sleep disorders in children with autism spectrum disorders (ASD)?
A6: Studies have shown that children with ASD and sleep disorders exhibit decreased levels of this compound compared to children with ASD without sleep disorders. This decrease correlates with reduced abundance of butyrate-producing gut bacteria, potentially influencing sleep regulation. []
Q7: How does this compound impact ammonia production in the small intestine?
A7: Research suggests that glucose absorption in the jejunum and ileum stimulates glutamine uptake from arterial blood, leading to increased ammonia release into mesenteric venous blood. This effect appears to be linked to the cellular metabolism of glucose, with this compound not demonstrating the same effect. []
Q8: Does this compound affect the respiratory burst activity of polymorphonuclear leucocytes (PMN)?
A8: Studies show a significant temporal relationship between the decreased respiratory burst activity of PMN around parturition in cows and increased plasma concentrations of this compound. This suggests a possible direct effect of this compound on neutrophil function. []
Q9: Can this compound be used as an indicator of nutritional status in sheep?
A9: Research on Merino sheep found a negative correlation between this compound concentrations and energy intake, indicating its potential use as a marker for nutritional status. []
Q10: Can this compound be incorporated into biopolymers?
A10: Yes, this compound is a monomer for poly(this compound) (PHB), a biodegradable polyester produced by various bacteria. This biopolymer exhibits material properties suitable for various applications. [, , , , , ]
Q11: How does the incorporation of 3-hydroxyvaleric acid affect the properties of poly(this compound)?
A11: Blending poly(this compound) with poly(3-hydroxyvaleric acid) can improve its processability and reduce brittleness, enhancing its suitability for various applications. [, ]
Q12: How does this compound affect the mechanical properties of vesicles?
A12: Studies show that increasing the ratio of this compound to dipalmitoylphosphatidylcholine (DPPC) in vesicles decreases their mechanical moduli, indicating a potential effect on cell membrane properties. []
Q13: What microorganisms are involved in the production of this compound?
A13: Various microorganisms, including bacteria like Alcaligenes latus, Halomonas sp., and Cupriavidus necator, can produce this compound through different metabolic pathways. [, , ]
Q14: Can recombinant bacteria be used for the production of this compound?
A14: Yes, recombinant Escherichia coli strains have been engineered to produce this compound by introducing genes for specific enzymes involved in its biosynthesis. []
Q15: How are this compound oligomers enzymatically degraded?
A15: Poly(this compound) depolymerases, enzymes produced by microorganisms like Alcaligenes faecalis and Ralstonia pickettii, can degrade PHB into shorter oligomers or monomers. [, , ]
Q16: What factors influence the enzymatic degradation rate of poly(this compound)?
A16: The degradation rate of PHB depends on factors such as the molecular weight of the polymer, the presence of co-monomers like 3-hydroxyvaleric acid, and the specific type of depolymerase enzyme used. []
Q17: How is this compound quantified in biological samples?
A17: Several analytical methods are available for quantifying this compound in biological samples, including enzymatic-HPLC methods and LC-MS/MS analysis. [, ]
Q18: What is the principle behind the enzymatic-HPLC method for this compound analysis?
A18: This method utilizes 3-hydroxybutyrate dehydrogenase to convert this compound to acetoacetate while simultaneously reducing NAD+ to NADH. The formed NADH is then separated and quantified by HPLC, providing an indirect measurement of this compound concentration. []
Q19: What are potential applications of this compound oligomers?
A19: this compound oligomers show promise as drug delivery vehicles. They can be conjugated to drugs like ibuprofen, leading to sustained release profiles and prolonged drug presence in the system. []
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